molecular formula C6H8BrCl2N3O2 B1448713 (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride CAS No. 1803587-37-2

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride

Cat. No.: B1448713
CAS No.: 1803587-37-2
M. Wt: 304.95 g/mol
InChI Key: JZQRLLGVIYIALQ-UHFFFAOYSA-N
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Description

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·2HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and nitro groups. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride typically involves the reaction of 2-bromo-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-bromo-5-nitroaniline and hydrazine hydrate.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Procedure: The mixture is heated to a specific temperature, usually around 80-100°C, for several hours until the reaction is complete.

    Isolation: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atoms.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

Major Products Formed

    Reduction: Formation of 2-bromo-5-aminophenylhydrazine.

    Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.

    Oxidation: Formation of different nitrogen oxides and other oxidized products.

Scientific Research Applications

(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitroaniline: A precursor in the synthesis of (2-Bromo-5-nitrophenyl)hydrazine dihydrochloride.

    2-Bromo-5-aminophenylhydrazine: A reduction product of this compound.

    2-Nitrophenylhydrazine: A similar compound lacking the bromine substituent.

Uniqueness

This compound is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of substituents allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Properties

IUPAC Name

(2-bromo-5-nitrophenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2.2ClH/c7-5-2-1-4(10(11)12)3-6(5)9-8;;/h1-3,9H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQRLLGVIYIALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
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(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
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(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride
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Reactant of Route 6
(2-Bromo-5-nitrophenyl)hydrazine dihydrochloride

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